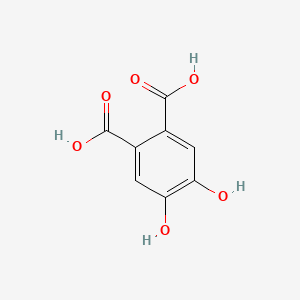

4,5-Dihydroxyphthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBCICVNBHNLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213800 | |

| Record name | 4,5-Dihydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63958-66-7 | |

| Record name | 4,5-Dihydroxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63958-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydroxyphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydroxybenzene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dihydroxyphthalic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydroxyphthalic acid (CAS No. 63958-66-7) is an organic compound belonging to the phthalic acid family.[1] Its structure is characterized by a benzene ring substituted with two adjacent carboxylic acid groups and two hydroxyl groups at the 4 and 5 positions. This unique arrangement of functional groups imparts specific chemical properties that make it a molecule of interest in various scientific and industrial fields, including medicinal chemistry and polymer science.[1] This technical guide provides a comprehensive overview of 4,5-dihydroxyphthalic acid, detailing its properties, synthesis, safety considerations, and potential applications, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

4,5-Dihydroxyphthalic acid is a white to off-white crystalline solid.[1] It is soluble in water and a variety of organic solvents, a property that is influenced by the pH of the solution.[1] The presence of two carboxylic acid groups and two hydroxyl groups allows for extensive hydrogen bonding, which influences its physical properties and interactions with biological systems.[1]

Table 1: Physicochemical Properties of 4,5-Dihydroxyphthalic Acid

| Property | Value | Source(s) |

| CAS Number | 63958-66-7 | [1][2] |

| Molecular Formula | C₈H₆O₆ | [1][2] |

| Molecular Weight | 198.13 g/mol | [1][2] |

| IUPAC Name | 4,5-dihydroxybenzene-1,2-dicarboxylic acid | [2] |

| Synonyms | 4,5-DHPA, Phthalic acid, 4,5-dihydroxy- | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

| pKa (Strongest Acidic) | 3 (Predicted) | PhytoBank |

| LogP | 0.68 (Predicted) | PhytoBank |

Synthesis of 4,5-Dihydroxyphthalic Acid

Conceptual Synthesis Workflow

A potential synthetic route, inspired by patent literature, could involve the following key transformations:

Caption: A conceptual workflow for the synthesis of 4,5-dihydroxyphthalic acid.

General Laboratory-Scale Synthesis Protocol (Hypothetical)

The following protocol is a generalized interpretation based on patent literature and common organic synthesis techniques. Note: This is a hypothetical procedure and would require optimization and validation in a laboratory setting.

Step 1: Iodination and Oxidation

-

To a solution of a cyclohexanedione dicarboxylic acid diester in a suitable polar solvent, add iodine and an iodide salt.

-

Heat the mixture to a specified temperature for a defined period to facilitate the reaction.

-

After cooling, introduce an oxidizing agent and continue the reaction.

-

Work-up the reaction by sequential addition of hot and cold water, followed by filtration and washing to isolate the intermediate product.[1]

Step 2: Hydrolysis and Aromatization

-

Dissolve the intermediate product in water and add a strong base (e.g., sodium hydroxide or potassium hydroxide) under an inert atmosphere (N₂).

-

Heat the mixture with stirring to promote hydrolysis.

-

Cool the reaction to room temperature and acidify with a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Cool the mixture further to induce precipitation of the crude product.

-

Collect the solid by filtration and wash with water.

-

Purify the crude 4,5-dihydroxyphthalic acid by recrystallization from a suitable mixed solvent system (e.g., methanol/water or ethanol/water).

Spectral Analysis

Detailed experimental spectral data for 4,5-dihydroxyphthalic acid is not widely available in the public domain. However, based on its chemical structure, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms in the molecule, including the two carboxylic acid carbons, the four aromatic carbons (two of which are hydroxyl-substituted), and the two carbons of the benzene ring.

-

FT-IR: The infrared spectrum would be characterized by broad absorption bands corresponding to the O-H stretching of the carboxylic acid and hydroxyl groups. Strong C=O stretching vibrations from the carboxylic acid groups would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (198.13 g/mol ), along with fragmentation patterns characteristic of the loss of water, carbon dioxide, and other small moieties.

Biological Activity and Applications in Drug Development

While specific and extensive biological studies on 4,5-dihydroxyphthalic acid are limited in the available literature, its structural features as a phenolic acid suggest potential for various biological activities. Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[3][5]

Potential as an Enzyme Inhibitor

The dihydroxy-substituted aromatic ring and the carboxylic acid functionalities suggest that 4,5-dihydroxyphthalic acid could act as an inhibitor for certain enzymes. For instance, it shares structural similarities with substrates of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism.[6] Inhibitors of HPPD have applications as herbicides and in the treatment of metabolic disorders like hereditary tyrosinemia type I.[6] Further research would be needed to explore the inhibitory potential of 4,5-dihydroxyphthalic acid against this and other enzymes.

Antimicrobial and Anticancer Potential

Derivatives of related hydroxyisophthalic acids have demonstrated antibacterial and antifungal activity.[7] This suggests that 4,5-dihydroxyphthalic acid and its derivatives could be investigated as potential antimicrobial agents. The general class of phenolic acids has also been studied for anticancer activities, often linked to their antioxidant properties and their ability to induce apoptosis in cancer cells.[8][9] However, specific studies on the cytotoxic effects of 4,5-dihydroxyphthalic acid on cancer cell lines are needed to validate this potential.

Role as a Building Block in Medicinal Chemistry

4,5-Dihydroxyphthalic acid can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid and hydroxyl groups provide reactive sites for derivatization, allowing for the creation of libraries of compounds for screening in drug discovery programs.[10]

Safety and Handling

4,5-Dihydroxyphthalic acid is classified as a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2]

-

Precautions: When handling this compound, it is essential to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as bases, reducing agents, and oxidizing agents.[11]

Conclusion

4,5-Dihydroxyphthalic acid is a molecule with significant potential stemming from its unique chemical structure. While its primary identification and some of its properties are established, there remains a notable gap in the availability of comprehensive experimental data, particularly concerning its physical properties, detailed synthesis protocols, and specific biological activities. Its structural resemblance to known bioactive compounds suggests promising avenues for future research, especially in the fields of enzyme inhibition, antimicrobial and anticancer drug discovery, and as a versatile building block in medicinal chemistry. Further investigation is warranted to fully elucidate the therapeutic and industrial potential of this intriguing compound.

References

-

4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746. PubChem. [Link]

- The preparation method of dihydroxyphthalic acid.

-

Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity. PubMed. [Link]

-

What are 4HPPD inhibitors and how do they work?. Patsnap Synapse. [Link]

- The preparation method of dihydroxyphthalic acid.

-

4,5-Dihydroxyphthalate | C8H4O6-2 | CID 54675838. PubChem. [Link]

-

Synthesis of 4,5-dihydroxyphthalonitrile | Request PDF. ResearchGate. [Link]

- Preparation method of 4-hydroxyphthalic acid.

-

Anticancer Activity of Ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells. MDPI. [Link]

-

Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]

-

Antibacterial and Photocatalytic Activities of LDH-Based Sorbents of Different Compositions. MDPI. [Link]

-

In Situ Green Synthesis of Red Wine Silver Nanoparticles on Cotton Fabrics and Investigation of Their Antibacterial Effects. MDPI. [Link]

-

Exploring the Synthesis and Applications of 2,5-Dihydroxyterephthalic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. [Link]

-

Anthelmintic Activity of Protocatechuic Acid Against Ivermectin-Susceptible and Resistant Haemonchus contortus Strains. MDPI. [Link]

-

4,5-Dihydroisoxazoles: testing of antimicrobial activity. PubMed. [Link]

-

Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

-

Phthalic Acid | C8H6O4 | CID 1017. PubChem. [Link]

-

Antioxidant properties of di-tert-butylhydroxylated flavonoids | Request PDF. ResearchGate. [Link]

-

4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. PubMed. [Link]

-

Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non-small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway. PubMed. [Link]

-

Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells. PMC. [Link]

-

Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. PubMed. [Link]

-

6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway. PMC. [Link]

-

1 H NMR Spectral Data of Compounds 1, 2, 4, and 5 a. ResearchGate. [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

-

Design, Synthesis and Biological Evaluation of Lophanic Acid Derivatives as Antifungal and Antibacterial Agents. MDPI. [Link]

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. [Link]

-

Design, Synthesis and Biological Evaluation of FABP4/5 Inhibitors Based on Quinoline Scaffold. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. MDPI. [Link]

-

Drug Design, Development and Therapy | Volume 13. Dove Medical Press. [Link]

-

Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate. [Link]

Sources

- 1. CN101239905A - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]

- 2. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN101239905B - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]

- 5. jscholaronline.org [jscholaronline.org]

- 6. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]

- 7. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of cytotoxic and apoptotic effects of the extracts and phenolic compounds of Astragalus globosus Vahl and Astragalus breviflorus DC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 63958-66-7: 4,5-Dihydroxyphthalic acid | CymitQuimica [cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 4,5-Dihydroxyphthalic Acid for Research and Development

Executive Summary: This guide provides an in-depth analysis of 4,5-Dihydroxyphthalic acid (4,5-DHPA), a key chemical intermediate for researchers, chemists, and professionals in drug development. We will explore its fundamental molecular characteristics, physicochemical properties, synthesis methodologies, and critical applications. This document emphasizes the practical causality behind experimental choices and adheres to rigorous standards of scientific integrity, offering field-proven insights for laboratory applications.

Core Molecular and Physical Identity

4,5-Dihydroxyphthalic acid is an organic compound belonging to the hydroxybenzoic acid class.[1] Its structure is characterized by a benzene ring substituted with two adjacent carboxylic acid groups (defining it as a phthalic acid derivative) and two adjacent hydroxyl groups. This arrangement of functional groups dictates its chemical behavior and utility as a versatile molecular building block.

The presence of both acidic carboxyl groups and phenolic hydroxyl groups allows 4,5-DHPA to engage in a variety of chemical reactions and intermolecular interactions, such as hydrogen bonding, which can influence its role in both materials science and biological systems.[2]

Table 1: Key Identifiers and Properties of 4,5-Dihydroxyphthalic Acid

| Identifier | Value | Source |

| IUPAC Name | 4,5-dihydroxyphthalic acid | [1] |

| Molecular Formula | C₈H₆O₆ | [1][2] |

| Molecular Weight | 198.13 g/mol | [1][2] |

| CAS Number | 63958-66-7 | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Synonyms | 4,5-DHPA, 4,5-Dihydroxy-1,2-benzenedicarboxylic acid | [1][2] |

Physicochemical Characteristics for the Researcher

The utility of 4,5-DHPA in experimental design is rooted in its physicochemical properties. Its solubility, reactivity, and electronic nature are direct consequences of its functional groups.

-

Solubility Profile: The compound is soluble in water and various organic solvents, though its solubility is pH-dependent due to the ionizable carboxylic acid and hydroxyl groups.[2] It demonstrates good solubility in common laboratory solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. This profile is crucial for its use in solution-phase reactions and for preparing formulations for biological screening.

-

Reactivity and Functional Groups: The catechol (1,2-dihydroxybenzene) moiety makes the aromatic ring electron-rich and susceptible to electrophilic substitution. The hydroxyl groups can be alkylated or acylated to produce a diverse library of derivatives. The carboxylic acid groups can be converted to esters, amides, or acid chlorides, providing further handles for chemical modification. This dual reactivity is the cornerstone of its application as a scaffold in medicinal chemistry.

Table 2: Computed Physicochemical Data

| Property | Value | Significance in Research |

| Hydrogen Bond Donor Count | 4 | High potential for forming strong interactions with biological targets like enzyme active sites. |

| Hydrogen Bond Acceptor Count | 6 | Complements its donor capacity, enabling complex hydrogen bond networks. |

| Rotatable Bond Count | 2 | Provides some conformational flexibility, which can be important for binding to receptors. |

| Exact Mass | 198.01643791 Da | Essential for high-resolution mass spectrometry analysis and compound verification.[1] |

| Topological Polar Surface Area | 114 Ų | Suggests the molecule may have moderate cell permeability characteristics. |

Source: PubChem CID 45746[1]

Caption: Structural relationship of 4,5-Dihydroxyphthalic Acid.

Synthesis and Purification Workflow

The preparation of 4,5-DHPA is not trivial and requires controlled reaction conditions to achieve high purity and yield. Literature and patents describe several routes, often starting from commercially available precursors like pyrocatechol or cyclohexanedione derivatives.[3][4][5]

Caption: Role of 4,5-DHPA in a drug discovery workflow.

Safety, Handling, and First Aid

As with any laboratory chemical, proper handling of 4,5-DHPA is paramount for ensuring personnel safety.

Table 3: GHS Hazard Information

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H318 | Causes serious eye damage | Eye Damage, Category 1 |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Source: PubChem CID 45746 [1]

Protocol for Safe Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust. [6]Ensure that eyewash stations and safety showers are readily accessible. [7]2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield. [7] * Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact. [6][7] * Respiratory Protection: If dust is generated and ventilation is inadequate, use a particulate filter respirator conforming to EN 143 or OSHA standards. [7]3. General Hygiene: Avoid breathing dust. [6]Wash hands and any exposed skin thoroughly after handling. [6]Do not eat, drink, or smoke in the laboratory.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [6][7]Store away from incompatible materials such as strong bases, and oxidizing or reducing agents. [7]

First Aid Measures Protocol

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. [6][7]Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [6]2. Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention. [6][7]3. Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [6]If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell. [6]4. Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur. [7]

Conclusion

4,5-Dihydroxyphthalic acid is a compound of significant interest due to its versatile chemical nature. With a molecular formula of C₈H₆O₆ and a molecular weight of 198.13 g/mol , it serves as a foundational scaffold for creating a wide array of derivatives. [1][2]Its utility in both advanced materials and as a starting point for novel therapeutic agents makes a thorough understanding of its properties, synthesis, and safe handling essential for the modern researcher. The insights and protocols provided in this guide are intended to equip scientists and drug development professionals with the necessary knowledge to effectively and safely utilize this valuable chemical resource.

References

-

PubChem. (n.d.). 4,5-Dihydroxyphthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dihydroxyphthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

Alfa Aesar. (2021). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyphthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2008). CN101239905A - The preparation method of dihydroxyphthalic acid.

- Google Patents. (2010). CN101239905B - The preparation method of dihydroxyphthalic acid.

-

ResearchGate. (2008). Synthesis of 4,5-dihydroxyphthalonitrile. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. Retrieved from [Link]

-

MDPI. (2023). In Situ Green Synthesis of Red Wine Silver Nanoparticles on Cotton Fabrics and Investigation of Their Antibacterial Effects. Retrieved from [Link]

-

Journal of Basic and Clinical Pharmacy. (2024). Biopharmaceutical Applications in the Development of Oral Drug Delivery Systems. Retrieved from [Link]

Sources

- 1. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 63958-66-7: 4,5-Dihydroxyphthalic acid | CymitQuimica [cymitquimica.com]

- 3. CN101239905A - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]

- 4. CN101239905B - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4,5-Dihydroxyphthalic Acid

Introduction: The Significance of 4,5-Dihydroxyphthalic Acid

4,5-Dihydroxyphthalic acid (4,5-DHPA), a member of the hydroxybenzoic acid family, is a valuable organic intermediate.[1] Its structure, featuring a catechol moiety fused with two adjacent carboxylic acid groups, imparts unique properties that make it a target of interest for researchers in materials science, coordination chemistry, and drug development. The catechol functional group is known for its strong metal-chelating capabilities, while the dicarboxylic acid arrangement allows for the formation of polyesters, polyamides, and metal-organic frameworks (MOFs). Despite its potential, detailed synthetic pathways to 4,5-DHPA are not as well-documented as those for its isomers, such as 2,5-dihydroxyterephthalic acid.[2] This guide provides a comprehensive overview of plausible and emerging synthetic strategies for 4,5-DHPA, offering field-proven insights for its preparation and characterization.

Plausible Synthetic Pathways

The synthesis of 4,5-dihydroxyphthalic acid presents a significant challenge in regioselectivity. The two primary strategies involve either the direct, selective introduction of two carboxyl groups onto a catechol ring or a multi-step approach starting from a pre-functionalized benzene ring.

Pathway 1: Direct Dicarboxylation of Catechol via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established industrial process for the carboxylation of phenols.[3] It typically involves the reaction of a phenoxide with carbon dioxide under pressure and heat.[3] A modern, mechanochemical approach has demonstrated the feasibility of carboxylating catechol using disodium catecholate and CO2 at room temperature and low pressure, yielding a mixture of mono- and dicarboxylated products.[4][5] This suggests that direct dicarboxylation is a viable, albeit challenging, route.

Causality Behind Experimental Choices:

The formation of the phenoxide is crucial as it significantly enhances the nucleophilicity of the aromatic ring, making it susceptible to electrophilic attack by the weakly electrophilic carbon dioxide. The challenge lies in controlling the position of the second carboxylation. The first carboxyl group is deactivating, making the introduction of a second group more difficult and influencing its position on the ring. The use of a mechanochemical (ball milling) approach offers a greener alternative to traditional methods that require high temperatures and pressures, potentially altering the regioselectivity of the reaction.[4][5]

Experimental Protocol (Proposed):

This protocol is a proposed pathway based on the principles of the Kolbe-Schmitt reaction and recent advancements in mechanochemistry.[3][4][5]

-

Preparation of Disodium Catecholate: In a moisture-free environment, dissolve catechol in a suitable anhydrous solvent (e.g., dry toluene). Add two equivalents of a strong base, such as sodium hydride or sodium methoxide, portion-wise under an inert atmosphere (e.g., argon). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the disodium salt. The salt can be isolated by filtration and dried under vacuum.

-

Mechanochemical Carboxylation: Place the dry disodium catecholate in a stainless-steel ball-milling jar. Seal the jar and introduce carbon dioxide at a low pressure (e.g., 1-5 bar). Commence milling at room temperature. The milling time will need to be optimized to maximize the yield of the desired dicarboxylated product.

-

Work-up and Acidification: After the reaction, cautiously vent the CO2. Dissolve the solid reaction mixture in water. The resulting solution will contain the sodium salts of various carboxylated products. Acidify the solution to a pH of 1-2 with a strong acid, such as concentrated hydrochloric acid, to precipitate the acidic products.

-

Purification: The precipitate will be a mixture of 4,5-dihydroxyphthalic acid, other isomers, and monocarboxylated products. Purification can be achieved through fractional crystallization or preparative high-performance liquid chromatography (HPLC).

Diagram of Pathway 1: Direct Dicarboxylation of Catechol

Caption: A proposed pathway for the synthesis of 4,5-dihydroxyphthalic acid via direct dicarboxylation of catechol.

Pathway 2: Multi-step Synthesis from a Pre-functionalized Phthalic Acid Derivative

A more traditional and potentially more controllable route involves starting with a benzene ring that already possesses the desired 1,2-dicarboxylic acid substitution pattern and then introducing the hydroxyl groups at the 4 and 5 positions. A practical approach is to start with a 4,5-dihalogenated phthalic acid derivative, such as 4,5-dibromophthalic acid, and then convert the bromo groups to hydroxyl groups.

Causality Behind Experimental Choices:

This pathway offers better control over the regiochemistry as the positions of the final hydroxyl groups are predetermined by the starting material. The synthesis of 4,5-dibromophthalic acid from phthalylhydrazine is a known procedure.[6] The subsequent conversion of the aryl bromides to hydroxyl groups can be challenging. A common method is through cyanation followed by hydrolysis. The Rosenmund-von Braun reaction (cyanation of an aryl halide using copper(I) cyanide) is a classic method for this transformation. The resulting dinitrile can then be hydrolyzed to the dicarboxylic acid under strong acidic or basic conditions.

Experimental Protocol:

-

Synthesis of 4,5-Dibromophthalic Acid:

-

Dissolve phthalylhydrazine in glacial acetic acid.[6]

-

Add N-bromosuccinimide (NBS) and heat the mixture.[6]

-

After cooling, pour the reaction mixture into ice water to precipitate the dibromophthalhydrazide.[6]

-

Hydrolyze the dibromophthalhydrazide using an aqueous solution of sodium hydroxide.[6]

-

Acidify the solution to a pH of 6-7 to precipitate the 4,5-dibromophthalic acid.[6]

-

-

Synthesis of 4,5-Dicyanophthalic Acid (Rosenmund-von Braun Reaction):

-

In a dry reaction vessel under an inert atmosphere, combine 4,5-dibromophthalic acid with copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.

-

Heat the reaction mixture to a high temperature (typically >150 °C) for several hours.

-

Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

-

After completion, cool the reaction mixture and pour it into a solution of ferric chloride to decompose the copper complexes.

-

Extract the 4,5-dicyanophthalic acid into an organic solvent.

-

-

Hydrolysis of 4,5-Dicyanophthalic Acid to 4,5-Dihydroxyphthalic Acid:

-

Reflux the 4,5-dicyanophthalic acid in a strong aqueous acid (e.g., concentrated H2SO4 or HCl) or a strong aqueous base (e.g., NaOH). This step hydrolyzes both the nitrile groups to carboxylic acids and the bromo groups to hydroxyl groups.

-

After the hydrolysis is complete, cool the reaction mixture.

-

If basic hydrolysis was used, acidify the solution to precipitate the 4,5-dihydroxyphthalic acid.

-

The crude product can be purified by recrystallization from hot water.

-

Diagram of Pathway 2: Multi-step Synthesis

Caption: A multi-step pathway for the synthesis of 4,5-dihydroxyphthalic acid from a pre-functionalized precursor.

Potential Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While a direct biocatalytic route for the dicarboxylation of catechol to 4,5-DHPA has not been reported, the reverse reaction, the decarboxylation of 4,5-dihydroxyphthalate to protocatechuic acid, is known to be catalyzed by the enzyme 4,5-dihydroxyphthalate decarboxylase.[7] This suggests that, in principle, the reversible nature of this enzyme could be exploited for the synthesis of 4,5-DHPA under high CO2 pressure.

Causality and Challenges:

Enzymatic reactions are renowned for their high regioselectivity, which could potentially overcome the issue of isomer formation seen in chemical carboxylations. However, several challenges exist. The thermodynamic equilibrium often favors decarboxylation, necessitating high concentrations of CO2 (or bicarbonate) and potentially high pressure to drive the reaction in the reverse (carboxylation) direction.[8][9] Furthermore, enzyme stability under these conditions can be a limiting factor.[8] Current research has primarily focused on the monocarboxylation of phenols, and achieving efficient dicarboxylation remains a significant hurdle.[8]

Conceptual Diagram of a Biocatalytic Pathway

Caption: A conceptual biocatalytic pathway for the synthesis of 4,5-dihydroxyphthalic acid.

Purification and Characterization

Independent of the synthetic route, the purification and characterization of the final product are critical for confirming its identity and purity.

Purification:

-

Recrystallization: 4,5-Dihydroxyphthalic acid, being a polar aromatic carboxylic acid, is expected to have good solubility in hot water and lower solubility in cold water, making recrystallization from water an effective purification method.

-

Chromatography: For mixtures that are difficult to separate by crystallization, preparative reversed-phase HPLC can be employed, using a mobile phase of acidified water and an organic modifier like acetonitrile or methanol.

Characterization:

The following table summarizes the expected analytical data for 4,5-dihydroxyphthalic acid based on its chemical structure.

| Technique | Expected Observations |

| ¹H NMR | Two singlets in the aromatic region (due to symmetry), each integrating to one proton. A broad singlet for the two carboxylic acid protons and another broad singlet for the two hydroxyl protons (these may exchange with D₂O). |

| ¹³C NMR | Six distinct signals are expected: two for the quaternary carbons bearing the carboxyl groups, two for the quaternary carbons bearing the hydroxyl groups, and two for the aromatic CH carbons. The carboxyl carbons will appear downfield (>165 ppm). |

| FT-IR | A broad O-H stretching band (from both hydroxyl and carboxylic acid groups) around 3500-2500 cm⁻¹. A strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹. C=C stretching bands in the aromatic region (approx. 1600-1450 cm⁻¹). |

| Mass Spec. | The molecular ion peak [M]⁻ at m/z 197.0035 for C₈H₅O₆⁻ in negative ion mode ESI-MS. |

Comparative Analysis of Synthetic Routes

| Parameter | Pathway 1: Direct Dicarboxylation | Pathway 2: Multi-step Synthesis | Biocatalytic Approach |

| Starting Materials | Catechol, CO₂ | Phthalylhydrazine, NBS, CuCN | Catechol, CO₂ |

| Number of Steps | 1-2 | 3-4 | 1 |

| Regioselectivity | Potentially low, requires optimization | High, predetermined by starting material | Potentially very high |

| Reaction Conditions | Mild (mechanochemical) to harsh (traditional) | Can involve high temperatures and toxic reagents (CuCN) | Mild (temperature), but may require high pressure |

| Key Challenges | Control of regioselectivity, separation of isomers | Handling of toxic reagents, potentially harsh hydrolysis conditions | Low reaction rates, enzyme stability, thermodynamic equilibrium |

| "Green" Chemistry Aspect | High atom economy, mechanochemical route is solvent-free | Lower atom economy, use of heavy metals and solvents | Potentially the greenest approach, but currently not established |

Conclusion

The synthesis of 4,5-dihydroxyphthalic acid is a challenging yet achievable goal for synthetic chemists. This guide has outlined two plausible chemical pathways: a direct dicarboxylation of catechol, which represents a modern and potentially greener route, and a more traditional multi-step synthesis from a pre-functionalized phthalic acid derivative, which offers greater control over regiochemistry. Additionally, a future-oriented biocatalytic approach has been discussed, highlighting both its potential for high selectivity and the current hurdles that need to be overcome. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, purity requirements, and available resources. Further research into the optimization of the direct carboxylation and the development of efficient biocatalysts will be crucial for making 4,5-dihydroxyphthalic acid more readily accessible to the scientific community.

References

-

A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers. ChemRxiv. [Link][4]

-

A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers. ResearchGate. [Link][5]

-

Shevchenko, E. N., et al. (2014). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. Macroheterocycles, 7(2), 162-169. [Link][10]

-

Pressurized CO2 as a carboxylating agent for the biocatalytic ortho-carboxylation of resorcinol. Green Chemistry. [Link][11]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45746, 4,5-Dihydroxyphthalic acid. PubChem. [Link][1]

-

Preparation method of 4-hydroxyphthalic acid. Google Patents. [12]

-

Biocatalytic carboxylation of phenol derivatives: kinetics and thermodynamics of the biological Kolbe-Schmitt synthesis. The FEBS Journal. [Link][8]

-

Structural and Functional Characterization of a Novel 4,5-Dihydroxyphthalate Decarboxylase for Protocatechuic Acid Biosynthesis. ResearchGate. [Link][7]

-

Preparation method of 4,5-dibromophthalic acid. Google Patents. [6]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54675838, 4,5-Dihydroxyphthalate. PubChem. [Link][14]

-

Progress and challenges in dicarboxylation with CO2. National Science Open. [Link][15]

-

Pressurized CO2 as a carboxylating agent for the biocatalytic ortho-carboxylation of resorcinol. National Institutes of Health. [Link][9]

-

Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. [Link][16]

-

Turning trash to treasure: Dicarboxylation with CO2 to generate valuable dicarboxylic acids. EurekAlert!. [Link][17]

-

Synthesis of 4,5-dihydroxyphthalonitrile. ResearchGate. [Link][18]

-

Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate. [Link][19]

-

Synthesis and Study the Characterization of (4,5- dihydroxy-3-((4- aminodiphenylsulfone) phenyl)diazenyl)naphthalene-2,7-disulfo. ResearchGate. [Link][20]

Sources

- 1. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 610-92-4: 2,5-Dihydroxyterephthalic acid | CymitQuimica [cymitquimica.com]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. CN105646176A - Preparation method of 4,5-dibromophthalic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Biocatalytic carboxylation of phenol derivatives: kinetics and thermodynamics of the biological Kolbe-Schmitt synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pressurized CO2 as a carboxylating agent for the biocatalytic ortho-carboxylation of resorcinol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]

- 11. researchgate.net [researchgate.net]

- 12. CN104341293A - Preparation method of 4-hydroxyphthalic acid - Google Patents [patents.google.com]

- 13. chemistryviews.org [chemistryviews.org]

- 14. 4,5-Dihydroxyphthalate | C8H4O6-2 | CID 54675838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Progress and challenges in dicarboxylation with CO2 | National Science Open (NSO) [nso-journal.org]

- 16. mdpi.com [mdpi.com]

- 17. Turning trash to treasure: Dicarboxylation with CO2 to generate valuable dicarboxylic acids | EurekAlert! [eurekalert.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

Chemical structure and IUPAC name of 4,5-Dihydroxyphthalic acid

A Comprehensive Technical Guide to 4,5-Dihydroxyphthalic Acid

Abstract

This technical guide provides an in-depth examination of 4,5-Dihydroxyphthalic acid (4,5-DHPA), a key chemical intermediate. The document delineates its precise chemical structure and systematic IUPAC nomenclature. It further compiles essential physicochemical properties, outlines a detailed synthesis protocol, and explores its significant applications in materials science and drug development. The guide is structured to serve as a vital resource for researchers, chemists, and professionals in related scientific fields, emphasizing the causal relationships between the molecule's structure and its functional utility. All technical claims are substantiated with authoritative references to ensure scientific integrity.

Introduction

4,5-Dihydroxyphthalic acid is an organic compound belonging to the family of hydroxybenzoic acids.[1] Its structure, which incorporates both catechol (1,2-dihydroxybenzene) and phthalic acid (benzene-1,2-dicarboxylic acid) functionalities, imparts a unique combination of reactivity and potential for coordination chemistry. This bifunctionality makes it a versatile building block in the synthesis of advanced polymers, specialty resins, and has garnered interest in the field of medicinal chemistry.[2] The presence of two adjacent carboxylic acid groups allows for the formation of anhydrides and participation in condensation polymerization, while the two hydroxyl groups offer sites for etherification, esterification, and chelation with metal ions. This guide aims to provide a comprehensive technical overview, from its fundamental chemical identity to its practical synthesis and application, to support and inform advanced research and development activities.

Chemical Structure and Nomenclature

The accurate identification of a chemical compound is foundational to all scientific inquiry. This section details the systematic naming and structural representation of 4,5-Dihydroxyphthalic acid.

IUPAC Name

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 4,5-dihydroxybenzene-1,2-dicarboxylic acid .[1][2] This name is derived by identifying the parent benzene ring, recognizing the two carboxylic acid groups at positions 1 and 2 (defining it as a derivative of phthalic acid), and locating the two hydroxyl substituents at positions 4 and 5.

Chemical Identifiers

For unambiguous identification across databases and regulatory frameworks, the following identifiers are crucial:

-

Common Name: 4,5-Dihydroxyphthalic acid

-

Molecular Formula: C₈H₆O₆[1]

Structural Representation

The molecule consists of a benzene ring substituted with two carboxylic acid (-COOH) groups at adjacent carbons (positions 1 and 2) and two hydroxyl (-OH) groups at the subsequent adjacent carbons (positions 4 and 5).

Figure 1: 2D Chemical Structure of 4,5-Dihydroxyphthalic acid.

Physicochemical Properties

The physical and chemical properties of 4,5-DHPA dictate its behavior in various systems, including its solubility, reactivity, and thermal stability. These parameters are essential for designing experimental protocols and predicting its utility in specific applications.

| Property | Value | Source |

| Molecular Weight | 198.13 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [2] |

| Molecular Formula | C₈H₆O₆ | [1] |

| Solubility | Soluble in water and various organic solvents | [2] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Polar Surface Area | 115 Ų | [1] |

Synthesis Protocol

The synthesis of dihydroxyphthalic acids can be challenging due to the potential for unwanted side reactions such as decarboxylation at high temperatures. The following protocol is based on a method designed to achieve high yield and purity under controlled conditions, demonstrating a viable pathway for laboratory-scale production.[4][5]

Causality of Method Selection

This method is selected for its avoidance of high-pressure conditions, which are often cited as a barrier to efficient synthesis.[4] The process involves an initial iodination and oxidation to form a stable intermediate, followed by a robust hydrolysis step. The use of a nitrogen atmosphere during heating is critical to prevent oxidative degradation of the hydroxyl groups, ensuring the integrity of the final product.

Experimental Workflow

Figure 2: General workflow for the synthesis of 4,5-Dihydroxyphthalic acid.

Step-by-Step Methodology

-

Intermediate Formation:

-

In a suitable reaction vessel, dissolve the starting material, a cyclohexanedione dicarboxylic acid diester, in a polar solvent.

-

Add catalytic amounts of iodine and an iodide salt (e.g., KI).[5]

-

Heat the mixture to 80-100°C and maintain for approximately 30-40 minutes.

-

Introduce a suitable oxidant and continue the reaction for 3-6 hours until completion, monitored by an appropriate technique (e.g., TLC).

-

Cool the reaction mixture to room temperature, filter the solid product, and wash thoroughly with deionized water to yield the crude intermediate.

-

-

Hydrolysis:

-

Dissolve the crude intermediate in water.

-

Under a protective nitrogen (N₂) atmosphere, add a strong base such as sodium hydroxide or potassium hydroxide.[4]

-

Heat the mixture with stirring. The base facilitates the hydrolysis of the ester groups to carboxylic acids and ensures the phenoxide forms, which is less susceptible to oxidation.

-

After the reaction is complete, cool the solution to room temperature.

-

-

Acidification and Isolation:

-

Slowly add a strong acid (e.g., concentrated HCl) to the cooled solution to neutralize the base and protonate the carboxylate and phenoxide groups. This will cause the 4,5-Dihydroxyphthalic acid to precipitate out of the solution.

-

Continue cooling to ensure maximum precipitation.

-

Filter the solid product and wash with cold deionized water to remove residual salts and acid.

-

-

Purification:

-

Recrystallize the crude product from a suitable mixed solvent system (e.g., ethanol/water or acetone/water) to achieve high purity (>99%).

-

Dry the final product under vacuum to yield pure 4,5-Dihydroxyphthalic acid.

-

Applications and Field Insights

The unique arrangement of functional groups in 4,5-DHPA makes it a valuable precursor in several advanced scientific fields.

-

Polymer and Materials Science: The two adjacent carboxylic acid groups can readily form an anhydride or react with diamines and diols to produce polyimides and polyesters, respectively. The hydroxyl groups can be used to modify the properties of the resulting polymer, such as increasing hydrophilicity, providing sites for cross-linking, or enabling post-polymerization modification. This makes it a candidate for creating specialty polymers with tailored thermal or mechanical properties.

-

Medicinal Chemistry and Drug Development: The catechol moiety is a well-known structural motif in many biologically active molecules and is recognized for its ability to chelate metal ions and participate in redox chemistry. Derivatives of 4,5-DHPA may be investigated for their biological activities.[2] The overall structure serves as a rigid scaffold onto which other pharmacologically active groups can be attached, making it a useful starting material in the synthesis of complex drug candidates.

-

Coordination Chemistry: As a multidentate ligand, 4,5-DHPA can coordinate with metal ions through its carboxylate and hydroxyl groups. This property is leveraged in the design and synthesis of metal-organic frameworks (MOFs) and other coordination polymers, which have applications in gas storage, catalysis, and chemical sensing.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,5-Dihydroxyphthalic acid is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Handling Recommendations: Personnel should handle this compound in a well-ventilated area, preferably a fume hood.[6] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7] Avoid breathing dust and ensure that skin and eyes do not come into direct contact with the substance.[6] In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention.[7]

Conclusion

4,5-Dihydroxyphthalic acid is a compound of significant scientific interest due to its versatile chemical structure. Its IUPAC name, 4,5-dihydroxybenzene-1,2-dicarboxylic acid, precisely describes the arrangement of its key functional groups. This guide has provided a detailed overview of its properties, a robust synthesis protocol, and an analysis of its applications, grounded in the causal relationship between its molecular architecture and its functional utility. With proper safety precautions, 4,5-DHPA serves as a valuable and powerful building block for innovation in materials science, medicinal chemistry, and beyond.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45746, 4,5-Dihydroxyphthalic acid. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54675838, 4,5-Dihydroxyphthalate. PubChem. [Link]

- Google Patents (2008). CN101239905A - The preparation method of dihydroxyphthalic acid.

- Google Patents (2011). CN101239905B - The preparation method of dihydroxyphthalic acid.

Sources

- 1. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 63958-66-7: 4,5-Dihydroxyphthalic acid | CymitQuimica [cymitquimica.com]

- 3. 4,5-Dihydroxyphthalate | C8H4O6-2 | CID 54675838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101239905A - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]

- 5. CN101239905B - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 4,5-Dihydroxyphthalic Acid

This guide provides an in-depth exploration of the solubility characteristics of 4,5-dihydroxyphthalic acid, a compound of significant interest in pharmaceutical and materials science. Given the limited direct quantitative data available for this specific molecule, this paper establishes a predictive framework based on the known solubility of the structurally analogous compound, protocatechuic acid (3,4-dihydroxybenzoic acid). Furthermore, it outlines a rigorous experimental protocol for the precise determination of its solubility in various solvents, ensuring researchers can generate reliable data for their specific applications.

Introduction: The Significance of Solubility in Scientific Research

4,5-Dihydroxyphthalic acid (C₈H₆O₆, Molar Mass: 198.13 g/mol ) is a benzenedicarboxylic acid that is a derivative of phthalic acid.[1][2] Its molecular structure, featuring two carboxylic acid groups and two hydroxyl groups on the benzene ring, imparts a high degree of polarity and the capacity for extensive hydrogen bonding.[1] These characteristics are central to its solubility profile and, consequently, its utility in various applications, including as a monomer for polymers and in the synthesis of novel pharmaceutical compounds. Understanding and controlling the solubility of this compound is a critical prerequisite for its effective use in drug formulation, chemical synthesis, and materials science.

While specific solubility data for 4,5-dihydroxyphthalic acid is not extensively reported in publicly available literature, its structural similarity to protocatechuic acid allows for informed predictions. This guide will leverage this similarity to provide a foundational understanding of its expected behavior in different solvent systems.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (4,5-dihydroxyphthalic acid) and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3]

-

Polarity: 4,5-Dihydroxyphthalic acid is a highly polar molecule due to its multiple polar functional groups (-COOH and -OH). Therefore, it is expected to exhibit greater solubility in polar solvents that can engage in similar intermolecular interactions.

-

Hydrogen Bonding: The presence of both hydrogen bond donors (-OH and -COOH) and acceptors (=O and -OH) in the structure of 4,5-dihydroxyphthalic acid suggests that it will be most soluble in solvents capable of hydrogen bonding.

-

pH: As a dicarboxylic acid, the solubility of 4,5-dihydroxyphthalic acid is highly dependent on the pH of the medium. In basic solutions, the carboxylic acid groups will deprotonate to form carboxylate anions, which are significantly more soluble in aqueous media.[4][5][6] Conversely, in acidic solutions, the equilibrium will favor the less soluble protonated form. The hydroxyl groups can also be deprotonated at a higher pH, further increasing solubility.[4]

Predicted Solubility Profile of 4,5-Dihydroxyphthalic Acid

Based on the solubility of the structurally similar protocatechuic acid, we can infer the likely solubility behavior of 4,5-dihydroxyphthalic acid in a range of common laboratory solvents. It is important to note that these are educated estimations and should be confirmed by experimental measurement.

Protocatechuic acid is reported to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[7][8] Specifically, its solubility is approximately 16.7 mg/mL in ethanol and DMSO, and around 20 mg/mL in DMF.[7][8] It is also soluble in hot water but only slightly soluble in cold water and insoluble in non-polar solvents like benzene and chloroform.[9] The solubility of protocatechuic acid in aqueous buffers is pH-dependent, with a reported solubility of approximately 0.14 mg/mL in PBS at pH 7.2.[7][8]

Based on these data, a predicted qualitative solubility profile for 4,5-dihydroxyphthalic acid is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 4,5-Dihydroxyphthalic Acid in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble (especially in hot water and with increasing pH) | High polarity and strong hydrogen bonding capacity of both solute and solvent. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | High polarity of the solvent can solvate the polar functional groups of the solute. |

| Non-Polar | Hexane, Toluene, Benzene, Chloroform | Insoluble | Mismatch in polarity and intermolecular forces. |

| Aqueous Buffers | PBS (pH 7.4), Carbonate Buffer (pH 9) | Highly Soluble (increasing with pH) | Deprotonation of carboxylic and hydroxyl groups leads to the formation of highly soluble salts. |

Experimental Protocol for Determining the Solubility of 4,5-Dihydroxyphthalic Acid

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of 4,5-dihydroxyphthalic acid.

Materials and Equipment

-

4,5-Dihydroxyphthalic acid (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for determining the solubility of 4,5-dihydroxyphthalic acid.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4,5-dihydroxyphthalic acid into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.[10]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Take care not to disturb the solid pellet.

-

-

Concentration Analysis:

-

Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of 4,5-dihydroxyphthalic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of 4,5-dihydroxyphthalic acid in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Influence of Solvent Properties on Solubility: A Deeper Dive

The relationship between solvent properties and the solubility of a polar, hydrogen-bonding compound like 4,5-dihydroxyphthalic acid can be visualized as a decision-making process. The following diagram illustrates this conceptual relationship.

Sources

- 1. CAS 63958-66-7: 4,5-Dihydroxyphthalic acid | CymitQuimica [cymitquimica.com]

- 2. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest [proquest.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Protocatechuic acid | 99-50-3 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 4,5-Dihydroxyphthalic Acid

This guide provides an in-depth analysis of the expected spectroscopic signature of 4,5-dihydroxyphthalic acid (DHPA), a key aromatic compound with applications in polymer chemistry and as a building block in medicinal chemistry.[1] Given the scarcity of publicly available experimental spectra for this specific isomer, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally related analogs, we will construct a comprehensive analytical profile of 4,5-dihydroxyphthalic acid.

Molecular Structure and Its Spectroscopic Implications

4,5-Dihydroxyphthalic acid (C₈H₆O₆, Molecular Weight: 198.13 g/mol ) is a substituted aromatic dicarboxylic acid.[2] The molecule's key structural features, which dictate its spectroscopic behavior, are:

-

Aromatic Ring: A benzene ring provides a rigid scaffold and characteristic signals in both NMR and IR spectroscopy.

-

Two Carboxylic Acid Groups (-COOH): These are electron-withdrawing groups and contain acidic protons, which are readily identifiable in ¹H NMR and produce strong, characteristic absorptions in IR spectroscopy.

-

Two Hydroxyl Groups (-OH): These are electron-donating groups and also possess exchangeable protons, influencing the electronic environment of the aromatic ring and contributing to the IR spectrum.

-

Substitution Pattern: The adjacent (ortho) positioning of the two carboxylic acid groups and the adjacent positioning of the two hydroxyl groups create a specific symmetry and electronic distribution, which will be reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4,5-dihydroxyphthalic acid, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4,5-dihydroxyphthalic acid is expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,5-Dihydroxyphthalic Acid

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Aromatic CH | 7.0 - 7.5 | Singlet | 2H | Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent, resulting in a single signal. The electron-donating hydroxyl groups and electron-withdrawing carboxylic acid groups will influence the precise shift. For comparison, the aromatic protons of 3,4-dihydroxybenzoic acid appear in a similar region.[3] |

| Carboxylic Acid OH | > 12.0 | Broad Singlet | 2H | The protons of carboxylic acids are highly deshielded and often appear as broad signals due to hydrogen bonding and chemical exchange. Their chemical shift can be highly dependent on the solvent and concentration.[4] |

| Phenolic OH | 9.0 - 11.0 | Broad Singlet | 2H | Phenolic protons are also acidic and their signals are typically broad. The exact position will vary with solvent and concentration. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of chemically distinct carbon environments. Due to the molecule's symmetry, fewer than eight signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,5-Dihydroxyphthalic Acid

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Carboxylic Acid C=O | 165 - 175 | Carboxylic acid carbonyl carbons are significantly deshielded and appear in this characteristic range.[5][6] Phthalic acid itself shows a carbonyl signal around 172 ppm. |

| Aromatic C-OH | 145 - 155 | The carbons attached to the hydroxyl groups are deshielded due to the electronegativity of the oxygen atom. |

| Aromatic C-COOH | 125 - 135 | The carbons bearing the carboxylic acid groups will have a distinct chemical shift influenced by the electron-withdrawing nature of the substituent. |

| Aromatic C-H | 115 - 125 | The carbons bonded to hydrogen will be the most shielded of the aromatic carbons. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Dissolve 5-10 mg of 4,5-dihydroxyphthalic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH modifier). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to ensure homogeneity and optimal spectral resolution.

-

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) to ensure quantitative integration where necessary.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.

-

Consider advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 4,5-dihydroxyphthalic acid will be dominated by the characteristic vibrations of its hydroxyl and carbonyl groups.

Table 3: Predicted Major IR Absorption Bands for 4,5-Dihydroxyphthalic Acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale and Comparative Insights |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | This extremely broad band is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad | The phenolic O-H stretch will also be broad due to hydrogen bonding and may overlap with the carboxylic acid O-H band. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Weak | These are characteristic absorptions for C-H bonds on an aromatic ring. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | The carbonyl stretch of an aromatic carboxylic acid is very intense. Its exact position can be influenced by conjugation and hydrogen bonding. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic ring stretching vibrations typically appear as a series of bands in this region. |

| C-O Stretch | 1200 - 1350 | Strong | This band arises from the stretching vibrations of the C-O bonds in both the carboxylic acid and phenolic groups. |

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Mix a small amount of the sample (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Predicted Mass Spectrum and Fragmentation

For 4,5-dihydroxyphthalic acid, the molecular ion peak and characteristic fragmentation patterns are anticipated.

-

Molecular Ion (M⁺•): The exact mass of 4,5-dihydroxyphthalic acid is 198.0164 Da.[2] A high-resolution mass spectrometer should detect a peak at this m/z value.

-

Fragmentation Pathways: Common fragmentation patterns for carboxylic acids include the loss of water (M-18), the loss of a hydroxyl group (M-17), and the loss of a carboxyl group (M-45).[7][8] Due to the presence of two carboxylic acid groups, sequential losses are possible. Decarboxylation (loss of CO₂) is also a likely fragmentation pathway, especially from the molecular ion or subsequent fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4,5-Dihydroxyphthalic Acid

| m/z | Proposed Fragment | Rationale |

| 198 | [C₈H₆O₆]⁺• | Molecular Ion |

| 181 | [M - OH]⁺ | Loss of a hydroxyl radical from a carboxylic acid group. |

| 180 | [M - H₂O]⁺• | Loss of a water molecule, likely involving a hydroxyl group and a carboxylic acid proton. |

| 154 | [M - CO₂]⁺• | Decarboxylation, loss of carbon dioxide from a carboxylic acid group. |

| 153 | [M - COOH]⁺ | Loss of a carboxyl radical. |

| 136 | [M - CO₂ - H₂O]⁺• | Sequential loss of carbon dioxide and water. |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction and Ionization:

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of water and a modifier like formic acid or ammonium hydroxide to promote ionization). Infuse the solution directly into the ESI source. ESI is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., esterification of the carboxylic acids) would be necessary to make the compound volatile enough for GC analysis.

-

-

Mass Analysis:

-

Use a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to separate the ions based on their mass-to-charge ratio.

-

Acquire a full scan mass spectrum to identify the molecular ion and major fragments.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and confirm the proposed fragmentation pathways.

-

Workflow Visualization

The following diagrams illustrate the general workflows for sample analysis using the spectroscopic techniques discussed.

Caption: Generalized workflow for NMR analysis.

Caption: Standard workflow for FTIR analysis.

Sources

- 1. CAS 63958-66-7: 4,5-Dihydroxyphthalic acid | CymitQuimica [cymitquimica.com]

- 2. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxybenzoic acid(99-96-7) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scienceready.com.au [scienceready.com.au]

The Untapped Potential of 4,5-Dihydroxyphthalic Acid: A Technical Guide to its Applications in Advanced Materials

Abstract

4,5-Dihydroxyphthalic acid, a unique aromatic compound featuring both a catechol moiety and adjacent carboxylic acid groups, stands as a promising yet underutilized building block in materials science. This technical guide delves into the core chemical attributes of this molecule and extrapolates its potential applications in the synthesis of advanced polymers, functional coatings, and metal-organic frameworks (MOFs). By drawing parallels with well-researched catechol and phthalic acid derivatives, this document provides a forward-looking perspective for researchers and materials scientists, complete with scientifically grounded rationales and detailed, actionable experimental protocols.

Introduction: The Strategic Value of a Multifunctional Monomer

In the quest for novel materials with tailored properties, the design of the monomeric precursors is paramount. 4,5-Dihydroxyphthalic acid (4,5-DHPA) presents a compelling case for exploration. Its structure, a benzene ring substituted with two adjacent carboxylic acid groups and two adjacent hydroxyl groups, offers a rich playground for chemists. The catechol group is renowned for its strong adhesive properties and its ability to chelate metal ions, while the dicarboxylic acid functionality is a classic component of polyesters, polyamides, and MOFs.[1][2] This unique combination of functionalities within a single, relatively simple molecule suggests a wide range of potential applications.

This guide will explore the synthesis of high-performance polymers that leverage the adhesive and cross-linking capabilities of the catechol group. We will then examine the potential of 4,5-DHPA as a versatile ligand for the construction of novel MOFs with interesting catalytic or adsorptive properties. Finally, we will touch upon its prospective use in functional coatings and as a corrosion inhibitor, again capitalizing on the inherent reactivity of the catechol moiety.

Physicochemical Properties of 4,5-Dihydroxyphthalic Acid

A thorough understanding of the fundamental properties of 4,5-DHPA is crucial for its effective application.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₆ | [1][2] |

| Molecular Weight | 198.13 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and various organic solvents, pH-dependent | [1] |

| Key Functional Groups | Catechol (two hydroxyl groups at positions 4 and 5), Dicarboxylic acid (two carboxylic acid groups at positions 1 and 2) | [1] |

The presence of both acidic carboxylic acid groups and phenolic hydroxyl groups means the molecule's charge and reactivity are highly dependent on the pH of the surrounding medium. This property can be strategically exploited in various applications.

Application I: High-Performance Bio-Inspired Polymers

The catechol group is a key component in the adhesive proteins of mussels, enabling them to adhere strongly to a variety of surfaces, even underwater.[3][4] This remarkable adhesive property can be imparted to synthetic polymers by incorporating catechol-containing monomers. 4,5-DHPA is an ideal candidate for this purpose.

Rationale for Polymer Synthesis

The two carboxylic acid groups of 4,5-DHPA allow it to act as a traditional diacid monomer in condensation polymerizations with diols or diamines to form polyesters and polyamides, respectively. The pendent catechol groups along the polymer backbone can then serve multiple functions:

-

Adhesion: The catechol moieties can form strong, covalent bonds with a wide range of substrates, including metals, metal oxides, and ceramics. This is particularly useful for developing advanced adhesives and coatings.

-